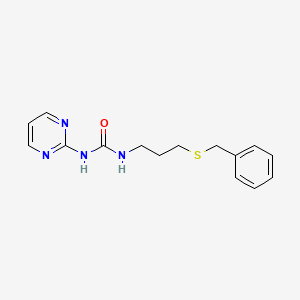

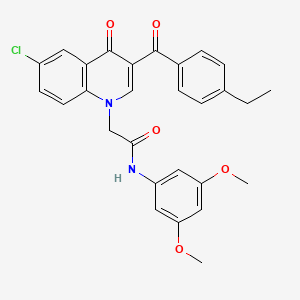

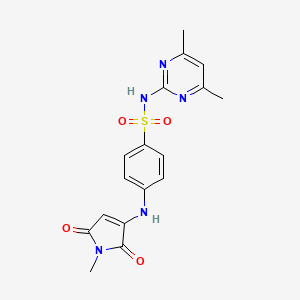

![molecular formula C18H14N2O3S B2437868 N-(3-(benzo[d]thiazol-2-yl)phényl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-03-4](/img/structure/B2437868.png)

N-(3-(benzo[d]thiazol-2-yl)phényl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. It has been used in the synthesis of various anti-tubercular compounds .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can vary widely depending on the specific compound and the conditions. Some benzothiazole derivatives have shown anti-inflammatory activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Applications De Recherche Scientifique

- Des recherches récentes se sont concentrées sur la synthèse de dérivés de benzothiazole en tant qu'agents antituberculeux potentiels . Ces composés présentent une activité inhibitrice contre Mycobacterium tuberculosis (M. tuberculosis), l'agent causal de la tuberculose (TB).

- Certains dérivés de 3-(benzo[d]thiazol-2-yl)-4-aminoquinoléine ont été conçus et synthétisés en tant qu'inhibiteurs de la topoisomérase I .

- De nouvelles 3-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]benzamides, qui comprennent des fragments de benzothiazole, ont démontré une activité antifongique .

- Des études de docking moléculaire contre la protéine cible DprE1 ont été réalisées pour identifier des inhibiteurs puissants ayant une activité antituberculeuse accrue .

Activité antituberculeuse

Inhibition de la topoisomérase I

Propriétés antifongiques

Études d'interaction protéine-ligand

Stratégies de synthèse en un seul pot

Mécanisme D'action

Target of Action

The compound, also known as N-[3-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, some benzothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when it binds to the DprE1 enzyme, it inhibits the enzyme’s activity, thereby disrupting the cell wall biosynthesis of M. tuberculosis . When it interacts with COX-1 and COX-2 enzymes, it inhibits their activity, reducing the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting DprE1, it disrupts the cell wall biosynthesis pathway in M. tuberculosis, leading to the bacterium’s death . By inhibiting COX-1 and COX-2 enzymes, it affects the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation .

Result of Action

The compound’s action results in molecular and cellular effects. By inhibiting DprE1, it causes the death of M. tuberculosis . By inhibiting COX-1 and COX-2, it reduces inflammation and pain .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-17(15-11-22-8-9-23-15)19-13-5-3-4-12(10-13)18-20-14-6-1-2-7-16(14)24-18/h1-7,10-11H,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXENNJFPZHMJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

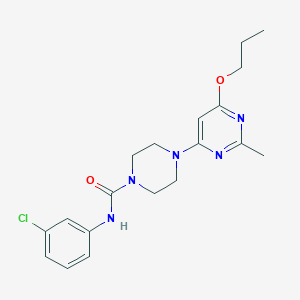

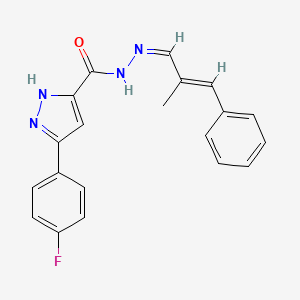

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2437787.png)

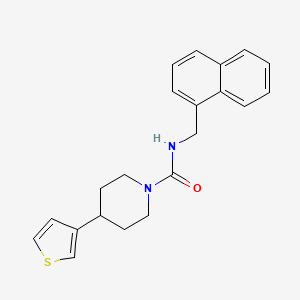

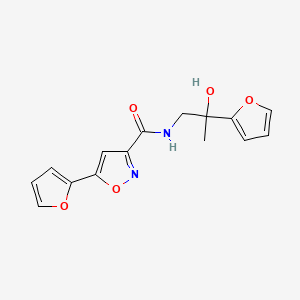

![N-(2-cyclohex-1-en-1-ylethyl)-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2437789.png)

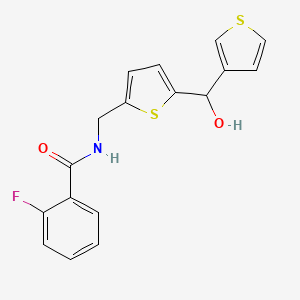

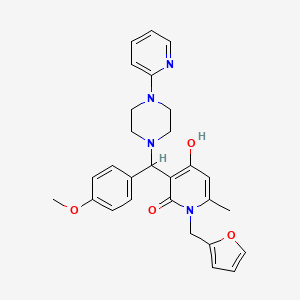

![[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile](/img/structure/B2437795.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide](/img/structure/B2437797.png)

![6-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2437807.png)